molecular formula C11H10ClNO2 B8598832 methyl 6-chloro-2-methyl-1H-indole-3-carboxylate

methyl 6-chloro-2-methyl-1H-indole-3-carboxylate

Cat. No.: B8598832
M. Wt: 223.65 g/mol
InChI Key: RPUAGJVFXJADEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 6-chloro-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3

InChI Key

RPUAGJVFXJADEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chloro-2-nitro-phenyl)-3-hydroxy-but-2-enoic acid methyl ester (4.66 g, 17.2 mmol), iron (5.76 g, 103 mmol) and glacial acetic acid (16 mL) is heated at 115° C. for 1 h and allowed to cool. The reaction mixture is diluted with water and ethyl acetate. The ethyl acetate layer is washed with brine and dried over MgSO4. The mixture of the title compound and a small amount of impurity is used in the next reaction without additional purification. ES/MS m/e 224.0 (M+1).
Name
2-(4-chloro-2-nitro-phenyl)-3-hydroxy-but-2-enoic acid methyl ester
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5.76 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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